![molecular formula C6H5N3O B1357039 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one CAS No. 51617-92-6](/img/structure/B1357039.png)

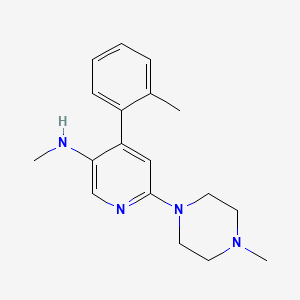

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

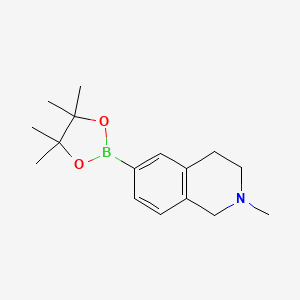

“1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” is a chemical compound that has been identified as a PPARα-selective activator . It has a unique structure that allows it to form a canonical hydrogen-bond network involving helix 12 in the Ligand Binding Domain (LBD), which is thought to be essential for PPARα activation . This compound has been recognized for its potential in treating dyslipidemia .

Synthesis Analysis

The synthesis of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” derivatives has been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . The synthetic strategies and approaches to these derivatives have been comprehensively reported from 2017 to 2021 .

Molecular Structure Analysis

The molecular structure of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” is unique and allows it to form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1H-Pyrazolo[4,3-b]pyridin-3(2H)-one” derivatives have been reported in several studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Applications De Recherche Scientifique

Biomedical Research

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one derivatives have been explored for their potential in biomedical applications. They are particularly studied for their role as inhibitors of various biological targets. For instance, they have been evaluated for their efficacy in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and cancer proliferation . The ability to modulate these receptors can lead to significant advancements in cancer therapy.

Chemical Synthesis

In the field of chemical synthesis, these compounds serve as key intermediates for the construction of complex molecules. Their unique structure allows for the introduction of various functional groups, enabling the synthesis of a wide range of heterocyclic compounds. This versatility is crucial for developing new materials and pharmaceuticals .

Pharmaceuticals

The derivatives of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one are being actively researched for their pharmaceutical properties. They show promise as therapeutic agents due to their biological activity against specific disease-related targets. Their potential applications range from antitumor agents to treatments for other serious conditions .

Material Science

In material science, these compounds are of interest due to their structural properties, which can be harnessed to create new materials with desirable characteristics. Their application in this field is still emerging, and ongoing research aims to discover and optimize their use in creating innovative materials .

Analytical Chemistry

Analytical chemistry benefits from the use of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one derivatives as reagents or markers in various assays and diagnostic tests. Their chemical properties can be utilized to develop sensitive and specific methods for the detection and quantification of biological and chemical substances .

Environmental Science

The environmental applications of these compounds are being explored, particularly in the context of their degradation products and their impact on ecosystems. Understanding their behavior in the environment is essential for assessing their safety and for the development of eco-friendly derivatives .

Mécanisme D'action

Target of Action

The primary targets of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The compound has shown potent activities against FGFR1, 2, and 3 .

Mode of Action

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one interacts with FGFRs, inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby disrupting the activation of downstream signaling pathways .

Biochemical Pathways

The compound’s action affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various biological processes, including organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these processes.

Pharmacokinetics

The compound’s low molecular weight is noted, which could be beneficial for its bioavailability .

Result of Action

In vitro studies have shown that 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Orientations Futures

Propriétés

IUPAC Name |

1,2-dihydropyrazolo[4,3-b]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-5-4(8-9-6)2-1-3-7-5/h1-3H,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVTWEMNKKHPEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480723 |

Source

|

| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-b]pyridin-3(2H)-one | |

CAS RN |

51617-92-6 |

Source

|

| Record name | 1,2-Dihydro-3H-pyrazolo[4,3-b]pyridin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is significant about the synthesis method described in the research paper?

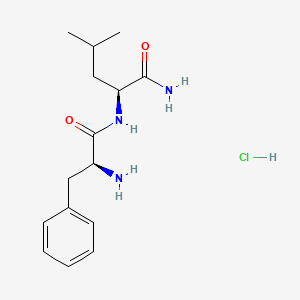

A1: The paper outlines a novel and efficient method to synthesize 6-substituted-7,7a-dihydro-1,7a-dimethyl-7-imino-2-phenyl-1H-pyrazolo[4,3-b]pyridin-3(2H)-ones []. This method involves reacting 4-amino-2,3-dimethyl-1-phenylpyrazolin-5-one with ketene dithioacetals and either ethoxy-methylenemalononitrile or ethyl ethoxymethylene-cyanoacetate. This reaction is followed by an intramolecular cyclization of the resulting product, leading to the formation of the target compound. This innovative approach provides a new pathway for the creation of these specific pyrazolo[4,3-b]pyridine derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1356974.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)